molecular formula C9H6BrN3O2S B7887139 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine CAS No. 343966-27-8

5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine

Cat. No.: B7887139
CAS No.: 343966-27-8
M. Wt: 300.13 g/mol
InChI Key: NCYUDGSSEZYDCT-UHFFFAOYSA-N
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Description

5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at the 5-position, a nitrophenyl group at the 4-position, and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 2-bromo-1-(3-nitrophenyl)ethanone with thiourea under basic conditions to form the thiazole ring . The reaction is usually carried out in a polar solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amine group.

    Oxidation: The thiazole ring can be oxidized under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Nucleophilic substitution: Formation of substituted thiazoles.

    Reduction: Formation of 5-Bromo-4-(3-aminophenyl)-thiazol-2-ylamine.

    Oxidation: Formation of oxidized thiazole derivatives.

Scientific Research Applications

5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The thiazole ring can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    4-(3-Nitrophenyl)-thiazol-2-ylamine: Lacks the bromine substitution.

    5-Bromo-4-phenyl-thiazol-2-ylamine: Lacks the nitro group.

    5-Bromo-4-(3-nitro-phenyl)-oxazole-2-ylamine: Contains an oxazole ring instead of a thiazole ring.

Uniqueness

5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine is unique due to the combination of the bromine, nitrophenyl, and thiazole moieties, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in medicinal chemistry and material science.

Properties

IUPAC Name

5-bromo-4-(3-nitrophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O2S/c10-8-7(12-9(11)16-8)5-2-1-3-6(4-5)13(14)15/h1-4H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYUDGSSEZYDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(SC(=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501276762
Record name 5-Bromo-4-(3-nitrophenyl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343966-27-8
Record name 5-Bromo-4-(3-nitrophenyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343966-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-(3-nitrophenyl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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